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molecular formula C9H7IO2 B8280766 5-Hydroxy-6-iodo-1-indanone

5-Hydroxy-6-iodo-1-indanone

Cat. No. B8280766
M. Wt: 274.05 g/mol
InChI Key: QCRQWTVLOFSBNH-UHFFFAOYSA-N
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Patent
US05128362

Procedure details

5-Hydroxy-1 indanone (1.48 g),-N-iodosuccinimide (2.25 g) and CH3CN (20 ml) were stirred at room temperature overnight. The solution was evaporated to dryness, slurried with EtOAc, then filtered. The filtrate was evaporated to dryness and the solid recrystallized from CH3CN affording the desired compound (0.92 g), m.p. 114°-15° C.
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[CH2:6][CH2:5]2.[I:12]N1C(=O)CCC1=O>CC#N>[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[I:12])[C:7](=[O:11])[CH2:6][CH2:5]2

Inputs

Step One
Name
Quantity
1.48 g
Type
reactant
Smiles
OC=1C=C2CCC(C2=CC1)=O
Name
Quantity
2.25 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated to dryness
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the solid recrystallized from CH3CN affording the desired compound (0.92 g), m.p. 114°-15° C.

Outcomes

Product
Name
Type
Smiles
OC=1C=C2CCC(C2=CC1I)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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